molecular formula C20H30O5 B14172296 5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

Cat. No.: B14172296
M. Wt: 350.4 g/mol
InChI Key: XNJHGRHUXRWGMG-UHFFFAOYSA-N
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Description

5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, multiple hydroxyl groups, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This step may involve alkylation reactions using reagents such as ethyl halides.

    Hydroxylation: The addition of hydroxyl groups can be carried out using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens (chlorine, bromine), nitro compounds

Major Products

    Oxidation products: Ketones, aldehydes

    Reduction products: Alcohols

    Substitution products: Halogenated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its potential anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

5-[2-(furan-3-yl)ethyl]-5,8-dihydroxy-1,4a,6-trimethyl-3,4,6,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C20H30O5/c1-13-11-15(21)16-18(2,17(22)23)7-4-8-19(16,3)20(13,24)9-5-14-6-10-25-12-14/h6,10,12-13,15-16,21,24H,4-5,7-9,11H2,1-3H3,(H,22,23)

InChI Key

XNJHGRHUXRWGMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C(=O)O)O

Origin of Product

United States

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